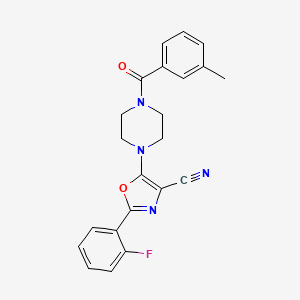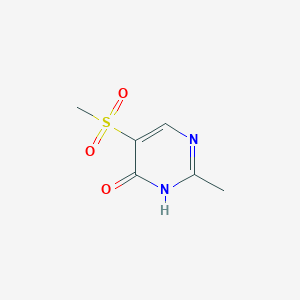
2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel molecule that appears to be related to various pharmacologically active compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and their potential biological activities. For instance, compounds with a piperazine moiety, such as those described in papers and , are significant in medicinal chemistry due to their antidepressant and antianxiety properties, as well as their role in docking studies for drug design.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Similarly, the synthesis of fluorinated 2-arylbenzothiazoles includes radical cyclization and O-[(11)C]methylation for radiolabeling . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray diffraction studies have also been employed to determine the crystal structure of related compounds, providing detailed information about the molecular geometry and intermolecular interactions . These techniques would be essential for confirming the structure of "2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile".
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the oxazole ring, the fluorophenyl group, and the piperazine moiety. The oxazole ring is known for its participation in nucleophilic addition reactions due to the electron-deficient nature of the carbon adjacent to the nitrogen atom. The fluorophenyl group could be involved in electrophilic aromatic substitution reactions, while the piperazine ring might undergo alkylation, acylation, or other reactions typical for secondary amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the fluorine atom would likely increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. The piperazine ring could contribute to the compound's basicity, affecting its solubility and pharmacokinetic profile. The oxazole ring might contribute to the compound's stability and electronic properties, influencing its reactivity and interactions with biological targets.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structures related to 2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been synthesized through various chemical reactions, showcasing the versatility and creativity in the field of synthetic organic chemistry. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the application of condensation reactions and spectroscopic techniques for the creation and identification of novel molecules (Sanjeevarayappa et al., 2015).
Biological Evaluation
A significant aspect of research on compounds similar to 2-(2-Fluorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves their biological evaluation, particularly for antimicrobial, antitumor, and receptor-binding activities. For example, studies have explored the antimicrobial and antitumor activities of various derivatives, providing insights into their potential therapeutic applications. The antimicrobial activities of novel 1,2,4-triazole derivatives highlight the ongoing search for new agents to combat microbial resistance (Jadhav et al., 2017). Additionally, the synthesis and evaluation of fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents emphasize the role of chemical modifications in enhancing the specificity and efficacy of compounds for diagnostic use (Wang et al., 2006).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations are critical for understanding the interaction mechanisms between compounds and biological targets. These studies help in refining the structural attributes necessary for desired biological activities. For instance, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazine-1-yl)-1H-indazole underline the importance of computational methods in drug discovery (Balaraju et al., 2019).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-5-4-6-16(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZBZXFNGVASTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)
![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2548641.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)